molecular formula C6H7BrN2O B1380383 2-Amino-5-bromo-4-(hydroxymethyl)pyridine CAS No. 1227586-36-8

2-Amino-5-bromo-4-(hydroxymethyl)pyridine

Cat. No.: B1380383
CAS No.: 1227586-36-8
M. Wt: 203.04 g/mol
InChI Key: WUKXICVURKZQSQ-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-4-(hydroxymethyl)pyridine is a brominated pyridine derivative of high interest in medicinal chemistry and organic synthesis. Its molecular formula is C~6~H~7~BrN~2~O . The compound features a pyridine ring system substituted with an amino group, a bromine atom, and a hydroxymethyl group, making it a valuable multifunctional scaffold . While specific biological data for this compound is limited in public literature, its structure aligns with that of key intermediates used in drug discovery. Related compounds, such as 2-amino-5-bromopyridine, are established building blocks for synthesizing various pharmacologically active molecules, including PI3K inhibitors and other targeted therapies . The presence of the hydroxymethyl group at the 4-position is a particularly valuable handle for further chemical modification, allowing researchers to create amide, ester, or ether linkages to develop more complex molecules or chemical libraries. This compound is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2-amino-5-bromopyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c7-5-2-9-6(8)1-4(5)3-10/h1-2,10H,3H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKXICVURKZQSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Introduction of the Amino Group at Position 2

  • Amination at the 2-position of pyridine rings is commonly achieved via Buchwald–Hartwig amination or nucleophilic substitution of suitable leaving groups (e.g., halides) on pyridine derivatives.
  • For example, an optimized synthesis of 2-aminopyridine derivatives involves palladium-catalyzed amination of 2-bromopyridine or 2-fluoropyridine, although recent advances aim to avoid palladium catalysts for cost and scalability reasons.

Bromination at Position 5

  • Selective bromination of pyridine rings can be challenging due to multiple reactive sites.
  • A reported method for synthesizing 5-bromo-2-methylpyridine involves starting from 6-methyl-3-pyridinecarboxylic acid, followed by esterification, amide formation, Hofmann degradation to an amino pyridine, and bromination using HBr and NaNO2 in the presence of catalytic CuBr at low temperatures (-10 to 20 °C).
  • This method avoids formation of unwanted isomers and by-products, offering high yield and industrial scalability.

Introduction of the Hydroxymethyl Group at Position 4

  • Hydroxymethylation of pyridine derivatives can be achieved via reduction of corresponding formyl or carboxylic acid groups.
  • A patent describes the preparation of 2-amino-3-hydroxymethylpyridine by reduction of 2-aminopyridine-3-formic acid using red aluminum in anhydrous tetrahydrofuran under anhydrous and anaerobic conditions, yielding high purity product under mild conditions.
  • This approach can be adapted to hydroxymethylate position 4 if the corresponding 4-formyl or 4-carboxyl pyridine derivative is available.

Proposed Synthetic Route for 2-Amino-5-bromo-4-(hydroxymethyl)pyridine

Based on the above strategies, a plausible preparation method involves:

Step Reaction Description Key Reagents/Conditions Comments
1. Starting from 2-aminopyridine or 2-amino-4-formylpyridine Commercially available or prepared via amination Provides amino group at position 2
2. Selective bromination at position 5 HBr, NaNO2, catalytic CuBr, temperature -10 to 20 °C Based on Hofmann degradation and bromination methods
3. Reduction of 4-formyl group to hydroxymethyl Red aluminum in anhydrous THF, anaerobic conditions, temperature control Adapted from method for 2-amino-3-hydroxymethylpyridine

Detailed Research Findings and Data

Reduction of Pyridine Carboxylic Acid to Hydroxymethyl

Parameter Condition Result
Solvent Anhydrous tetrahydrofuran (THF) Ensures moisture-free environment
Reducing agent Red aluminum (70% toluene solution) Effective for selective reduction
Temperature Below 10 °C during addition, then room temperature for 16 h Controls reaction rate and selectivity
Work-up Saturated ammonium chloride quench, filtration, drying Yields 85% product with high purity
Yield 85% High generation efficiency suitable for scale-up

This method is noted for mild conditions, simplicity, and industrial applicability.

Bromination of Aminopyridine Derivatives

Parameter Condition Result
Starting material 6-methyl-3-aminopyridine (analogous to 2-amino pyridine derivatives) Precursor for bromination
Brominating agent HBr solution with catalytic CuBr Facilitates regioselective bromination
Nitrosating agent NaNO2 added dropwise Generates diazonium intermediate for substitution
Temperature -10 to 20 °C Controls side reactions
Reaction time 1 to 6 hours Ensures complete conversion
Outcome High yield of 5-bromo substituted pyridine Minimal by-products, industrially viable

Summary Table of Preparation Methods

Step Target Transformation Methodology Key Conditions Yield/Remarks
1 Amination at C-2 Buchwald–Hartwig amination or nucleophilic substitution Pd catalyst or alternative methods Moderate to high yield; catalyst-free methods emerging
2 Bromination at C-5 HBr/NaNO2 with CuBr catalyst -10 to 20 °C, 1–6 h High regioselectivity and yield; scalable
3 Hydroxymethylation at C-4 Reduction of formyl/carboxyl group with red aluminum Anhydrous THF, temp <10 °C then RT, anaerobic 85% yield, mild and industrially feasible

Additional Considerations

  • Avoidance of palladium catalysts in recent methods improves cost-efficiency and scalability.
  • Maintaining anhydrous and anaerobic conditions during reduction is critical to prevent side reactions and ensure high purity.
  • Temperature control during bromination and reduction steps is essential for regioselectivity and yield optimization.
  • The sequence of functional group introduction can be adapted based on availability of intermediates and desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-4-(hydroxymethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-5-bromo-4-(hydroxymethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-4-(hydroxymethyl)pyridine involves its interaction with specific molecular targets. The amino and hydroxymethyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. The bromine atom can participate in halogen bonding, further modulating the compound’s effects. These interactions can affect various biochemical pathways, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Chemical Identity :

  • Molecular Formula : C₆H₇BrN₂O
  • Molecular Weight : 203.04 g/mol
  • CAS Number : 1227586-36-8
  • Structure: A pyridine ring substituted with amino (-NH₂) at position 2, bromo (-Br) at position 5, and hydroxymethyl (-CH₂OH) at position 4 .

Key Properties :

  • Storage : Requires storage at 2–8°C under inert, dark conditions due to sensitivity to light and moisture .
  • Applications : Used as a precursor in coordination chemistry (e.g., cobalt thiocyanate complexes) and organic synthesis, leveraging its hydroxymethyl group for oxidation or functionalization .

Comparison with Structurally Similar Pyridine Derivatives

2-Amino-5-bromo-4-methylpyridine

  • Molecular Formula : C₆H₇BrN₂
  • Molecular Weight : 187.04 g/mol
  • Key Differences: Substituent: Methyl (-CH₃) instead of hydroxymethyl (-CH₂OH) at position 3. Reactivity: Lacks the oxidizable hydroxymethyl group, making it less versatile in synthesis of carboxylated derivatives . Solubility: Lower polarity due to the non-polar methyl group, reducing solubility in polar solvents compared to the hydroxymethyl analogue.

2-Amino-5-bromo-4-(trifluoromethyl)pyridine

  • Molecular Formula : C₆H₅BrF₃N₂
  • Key Differences :
    • Substituent : Trifluoromethyl (-CF₃) at position 4.
    • Electronic Effects : Strong electron-withdrawing -CF₃ group decreases electron density on the pyridine ring, altering reactivity in electrophilic substitutions .
    • Applications : Enhanced metabolic stability in medicinal chemistry due to fluorine’s inertness, unlike the hydroxymethyl group, which may participate in hydrogen bonding .

2-Amino-5-bromo-4-pyrimidinol

  • Molecular Formula : C₄H₄BrN₃O
  • Key Differences :
    • Core Structure : Pyrimidine (two nitrogen atoms) vs. pyridine (one nitrogen).
    • Hydrogen Bonding : The hydroxyl (-OH) at position 4 increases acidity (pKa ~8–10) and solubility in basic media compared to the hydroxymethyl analogue .
    • Biological Activity : Pyrimidine derivatives are common in nucleic acid analogues, suggesting distinct pharmacological applications .

Comparative Analysis of Physicochemical Properties

Property 2-Amino-5-bromo-4-(hydroxymethyl)pyridine 2-Amino-5-bromo-4-methylpyridine 2-Amino-5-bromo-4-(trifluoromethyl)pyridine
Molecular Weight 203.04 g/mol 187.04 g/mol 219.02 g/mol
Polarity High (due to -CH₂OH) Low (due to -CH₃) Moderate (due to -CF₃)
Melting Point Not reported Not reported Not reported
Solubility High in polar solvents Low in polar solvents Moderate in organic solvents
Coordination Ability Strong (forms Co complexes) Weak Weak

Oxidation Reactions

  • Hydroxymethyl Group: The -CH₂OH group in this compound can be oxidized to a carboxylic acid (-COOH) using agents like KMnO₄, enabling access to carboxylated derivatives for drug synthesis .
  • Methyl/Trifluoromethyl Analogues : Lack oxidizable groups, limiting their utility in such transformations .

Coordination Chemistry

  • Cobalt Complexes : The hydroxymethyl group facilitates the formation of 1D coordination polymers with Co(NCS)₂, as seen in cobalt thiocyanate complexes .
  • Methyl Substituted : Forms only discrete complexes due to poor ligand properties .

Hydrogen Bonding

  • Hydroxymethyl Group : Participates in intermolecular hydrogen bonds (e.g., O–H⋯N), influencing crystal packing and stability .
  • Trifluoromethyl Group : Minimal hydrogen bonding, leading to different solid-state architectures .

Biological Activity

2-Amino-5-bromo-4-(hydroxymethyl)pyridine is an organic compound with notable biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and potential applications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6_6H7_7BrN2_2, with a molecular weight of approximately 203.04 g/mol. It typically appears as an off-white to yellow solid with a melting point ranging from 137 to 140 °C. The compound features a pyridine ring substituted at the 2 and 5 positions with an amino group and a bromomethyl group, respectively, along with a hydroxymethyl group at the 4-position.

Synthesis

The synthesis of this compound can be achieved through various methods:

  • Nucleophilic Substitution Reactions : Utilizing brominated precursors to introduce the amino and hydroxymethyl groups.
  • Radical Approaches : Involving hydromethylation sequences that target specific functional groups in the pyridine structure.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study demonstrated that certain derivatives showed inhibitory effects against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against glioma cell lines. In vitro studies revealed that it induces apoptosis in cancer cells, evidenced by increased PARP and CASP3 cleavage markers. The IC50_{50} values for these activities were found to be within submicromolar ranges, indicating potent biological effects .

The biological activity of this compound is thought to stem from its ability to interact with specific enzymes or receptors within biochemical pathways. This interaction may modulate signaling pathways associated with cell proliferation and apoptosis. For instance, studies suggest that it may inhibit p38α MAP kinase activity, which is crucial in inflammatory responses and cancer progression .

Case Studies

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects of this compound on glioma cells.
    • Method : U373MG cell lines were treated with varying concentrations of the compound.
    • Results : Significant induction of apoptosis was observed at concentrations as low as 0.1 μM, with a marked increase in apoptotic markers over 72 hours .
  • Antimicrobial Screening :
    • Objective : To assess the antibacterial efficacy against Gram-positive and Gram-negative bacteria.
    • Method : Disk diffusion method was employed to evaluate inhibition zones.
    • Results : The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, supporting its potential as an antimicrobial agent .

Comparative Analysis of Related Compounds

Compound NameKey FeaturesUnique Aspects
2-Amino-5-bromopyridineAmino and bromo substitutionsNo hydroxymethyl group
2-Amino-5-methylpyridineMethyl substitution at the 5-positionLacks bromine, altering reactivity
This compound Unique combination of amino, bromo, and hydroxymethyl substitutionsPotentially distinct biological activity

This comparison illustrates how the unique functional groups in this compound may influence its chemical behavior and biological activity compared to its analogs.

Q & A

Q. What are the recommended synthetic routes for 2-amino-5-bromo-4-(hydroxymethyl)pyridine, and how can reaction conditions be optimized?

  • Methodological Answer: A viable approach involves bromination of a pre-functionalized pyridine precursor. For example, start with 2-amino-4-(hydroxymethyl)pyridine and introduce bromine at the 5-position using electrophilic brominating agents (e.g., N-bromosuccinimide, NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperatures (50–70°C). Protect the hydroxymethyl group with a tert-butyldimethylsilyl (TBS) ether to prevent oxidation during bromination . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%). Monitor reaction progress with TLC or LC-MS .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer:
  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm regioselectivity of bromination and hydroxymethyl group integrity. DMSO-d6 is preferred for solubility and hydrogen-bonding analysis .
  • X-ray Crystallography: Resolve crystal structure to verify molecular geometry and intermolecular interactions (e.g., hydrogen bonding with co-crystallized benzoic acid derivatives) .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight and isotopic patterns for bromine (1:1 79Br/81Br^{79}Br/^{81}Br) .

Q. How does the hydroxymethyl group influence solubility and stability under experimental conditions?

  • Methodological Answer: The hydroxymethyl group enhances solubility in polar solvents (e.g., DMSO, methanol) but increases hygroscopicity. Store the compound under inert gas (argon) at −20°C in amber vials to prevent moisture absorption and photodegradation. For aqueous solutions, use freshly distilled water and adjust pH to 6–7 to avoid decomposition .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination be addressed in structurally similar pyridine derivatives?

  • Methodological Answer: Regioselectivity is influenced by electron-donating/withdrawing groups. For 4-(hydroxymethyl)-substituted pyridines, the hydroxymethyl group acts as a weak electron donor, directing bromine to the 5-position. To suppress competing pathways (e.g., 3-bromination):
  • Use Lewis acids (e.g., FeCl3_3) to stabilize transition states .
  • Conduct computational modeling (DFT) to predict bromine localization based on frontier molecular orbitals .
  • Validate outcomes with 1H^1H-NMR coupling constants to distinguish between 3- and 5-bromo isomers .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected 1H^1H1H-NMR splitting patterns)?

  • Methodological Answer: Discrepancies may arise from tautomerism or solvent effects.
  • Tautomer Analysis: Perform variable-temperature NMR (VT-NMR) in DMSO-d6 to detect keto-enol equilibria.
  • Solvent Screening: Compare spectra in CDCl3 vs. DMSO-d6 to identify hydrogen-bonding artifacts .
  • Complementary Techniques: Use IR spectroscopy to confirm hydroxyl group presence and X-ray crystallography for unambiguous structural assignment .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer:
  • Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites. The bromine atom and amino group are reactive in Suzuki-Miyaura or Buchwald-Hartwig couplings .
  • Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics in THF or DMF.
  • Validate predictions with experimental kinetic studies (e.g., monitoring Pd-catalyzed coupling yields via HPLC) .

Q. How can hygroscopicity challenges be mitigated during long-term storage or handling?

  • Methodological Answer:
  • Lyophilization: Freeze-dry the compound to remove residual solvents and moisture.
  • Desiccants: Store with activated molecular sieves (3Å) in sealed containers.
  • Inert Atmosphere: Use gloveboxes (<1 ppm O2_2/H2_2O) for weighing and aliquot preparation .

Q. What mechanistic insights guide the functionalization of the hydroxymethyl group?

  • Methodological Answer: The hydroxymethyl group can undergo oxidation, esterification, or etherification.
  • Oxidation: Use Jones reagent (CrO3_3/H2_2SO4_4) to convert it to a carboxylic acid. Monitor reaction progress with IR (C=O stretch at 1700 cm1^{-1}) .
  • Protection Strategies: Introduce acetyl (Ac) or benzyl (Bn) groups via nucleophilic substitution. Optimize reaction conditions (e.g., pyridine base, 0°C) to minimize side reactions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-bromo-4-(hydroxymethyl)pyridine
Reactant of Route 2
2-Amino-5-bromo-4-(hydroxymethyl)pyridine

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